Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide
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Overview
Description
Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 4-benzyloxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce hydrazines or amines, and substitution reactions can lead to a wide range of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrazine-2-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide include other pyrazine derivatives, such as:
- Pyrazine-2-carboxylic acid hydrazide
- 4-Benzyloxy-3-methoxybenzaldehyde
- Pyrazine-2-carboxylic acid (4-methoxybenzylidene)-hydrazide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-11-16(12-23-24-20(25)17-13-21-9-10-22-17)7-8-18(19)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
UVBCPJSQIZIFHA-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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